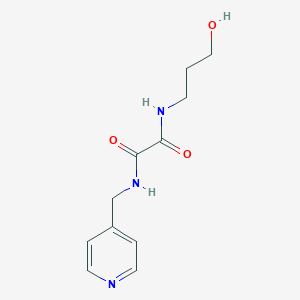![molecular formula C21H14N4O2S2 B299122 (5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299122.png)
(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is not yet fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression.
Biochemical and Physiological Effects:
(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. Additionally, it has been found to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one in lab experiments is its potential to be used as a lead compound for the development of new anticancer drugs. However, one limitation is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research involving (5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one. One area of research could be the development of derivatives with improved anticancer activity and selectivity. Additionally, further studies could be conducted to elucidate its mechanism of action and to investigate its potential as an antibacterial and antifungal agent. Finally, its potential as a lead compound for the development of new drugs targeting matrix metalloproteinases could be explored.
In conclusion, (5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves the reaction of aniline, 2-mercaptobenzimidazole, and 5-(bromomethyl)furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The resulting product is purified through recrystallization.
Applications De Recherche Scientifique
(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, it has been found to have antibacterial and antifungal activity.
Propriétés
Nom du produit |
(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C21H14N4O2S2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H14N4O2S2/c26-19-17(28-20(25-19)22-13-6-2-1-3-7-13)12-14-10-11-18(27-14)29-21-23-15-8-4-5-9-16(15)24-21/h1-12H,(H,23,24)(H,22,25,26)/b17-12- |
Clé InChI |
BSZUWADRYHNHQV-ATVHPVEESA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2 |
SMILES |
C1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2 |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[2-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299042.png)

![3-[3-({2-[(4-carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B299045.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299046.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299047.png)
![N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299048.png)

![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299053.png)
![6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299054.png)

![N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299060.png)
![2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299061.png)
![4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299062.png)